molecular formula C26H22O2S B14668672 10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol CAS No. 38306-18-2

10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol

Cat. No.: B14668672
CAS No.: 38306-18-2
M. Wt: 398.5 g/mol
InChI Key: NJCDPKQDDDCXAV-UHFFFAOYSA-N
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Description

10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol is a complex organic compound that belongs to the class of dibenzo cycloheptenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and dibenzo cycloheptene precursors. Common synthetic routes may involve:

    Step 1: Formation of the dibenzo cycloheptene core through cyclization reactions.

    Step 2: Introduction of the naphthylsulfinyl group via sulfoxidation reactions.

    Step 3: Final functionalization to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the sulfinyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions may vary depending on the substituent being introduced, often involving catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to specific receptors: Modulating biological pathways.

    Inhibiting enzymes: Affecting metabolic processes.

    Altering cellular functions: Leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ol: Lacks the naphthylsulfinyl group.

    5-((2-Naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol: Similar structure but without the dihydro modification.

Uniqueness

10,11-Dihydro-5-((2-naphthylsulfinyl)methyl)-5H-dibenzo(a,d)cyclohepten-5-ol is unique due to the presence of both the naphthylsulfinyl and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

38306-18-2

Molecular Formula

C26H22O2S

Molecular Weight

398.5 g/mol

IUPAC Name

2-(naphthalen-2-ylsulfinylmethyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol

InChI

InChI=1S/C26H22O2S/c27-26(18-29(28)23-16-15-19-7-1-2-10-22(19)17-23)24-11-5-3-8-20(24)13-14-21-9-4-6-12-25(21)26/h1-12,15-17,27H,13-14,18H2

InChI Key

NJCDPKQDDDCXAV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)(CS(=O)C4=CC5=CC=CC=C5C=C4)O

Origin of Product

United States

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